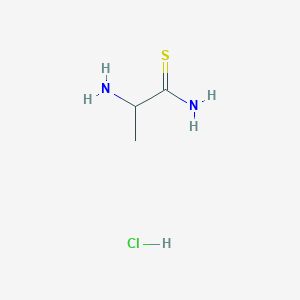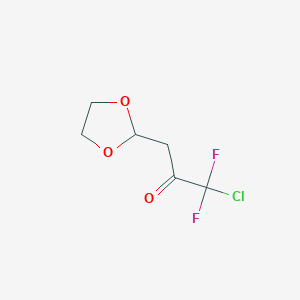
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one, also known as CDDP, is a chemical compound that has gained significant attention in scientific research due to its potential as a versatile reagent in organic synthesis. CDDP is a colorless liquid that is soluble in polar organic solvents and has a boiling point of 135-136°C.
Scientific Research Applications
Gas Chromatography Applications
One application involves the determination of 3-chloropropanediol and related dioxolanes using gas chromatography. This method utilizes derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide for the analysis in extracts of resins and solvents. It highlights the reaction of underivatized 3-chloropropanediol with ketones to form corresponding ketals (dioxolanes), which is critical for analytical chemistry applications in identifying and quantifying these compounds in complex mixtures (Kissa, 1992).
Anodic Fluorination in Organic Synthesis
Another significant application is found in organic synthesis, specifically in the highly efficient anodic fluorination of dioxolane derivatives. This process has been successfully carried out to achieve quantitative yield and high current efficiency, illustrating the compound's utility in synthesizing fluorinated organic molecules. Such methodologies are invaluable in the development of pharmaceuticals and agrochemicals due to the unique reactivity of fluorinated compounds (Suzuki & Fuchigami, 2004).
Phase Transfer Catalysis
The preparation of 4-hydroxy-methyl-1,3-dioxolan-2-one under phase transfer catalysis conditions, starting from 1-chloro-2,3-epoxypropane, represents another critical application. This method showcases the versatility of dioxolane derivatives in synthesizing intermediates for further chemical transformations, facilitating the production of a wide range of organic compounds (Kossev, Koseva, & Troev, 2003).
Electrochemical Fluorination
Electrochemical fluorination of esters derived from dioxolanes has been investigated, leading to the production of perfluoro compounds. This method exemplifies the application of dioxolane derivatives in the synthesis of fluorinated materials, which are crucial for various industries, including the pharmaceutical and materials science sectors (Takashi, Tamura, & Sekiya, 2005).
Lithium Battery Materials
Direct fluorination of dioxolan-2-one with elemental fluorine to produce fluorinated derivatives demonstrates an application in the development of materials for lithium batteries. The fluorinated compounds, such as 4-fluoro-1,3-dioxolan-2-one, are explored as additives for lithium-ion batteries, underlining the compound's relevance in advancing energy storage technologies (Kobayashi et al., 2003).
properties
IUPAC Name |
1-chloro-3-(1,3-dioxolan-2-yl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2O3/c7-6(8,9)4(10)3-5-11-1-2-12-5/h5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUXAKHZMPRGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-3-ylmethyl)acetamide](/img/structure/B2766927.png)
![2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2766929.png)
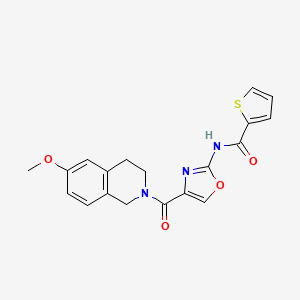
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)

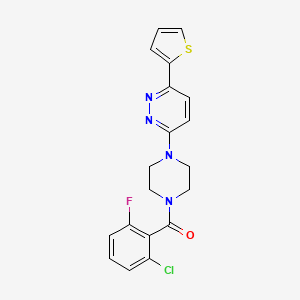
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)
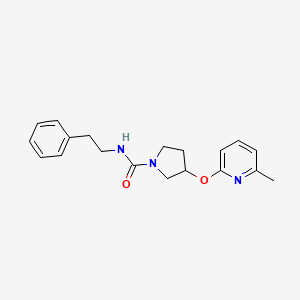
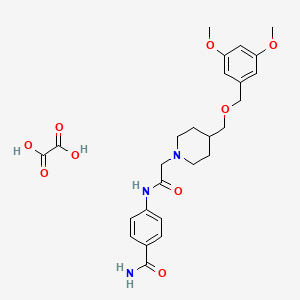
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)

